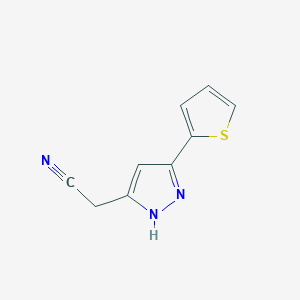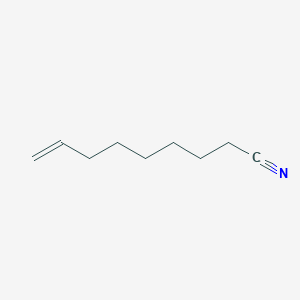
4-Chloro-7-fluoroquinoline
Übersicht
Beschreibung
4-Chloro-7-fluoroquinoline is a heterocyclic compound belonging to the quinoline family. It has the empirical formula C9H5ClFN and a molecular weight of 181.59 .
Synthesis Analysis
The synthesis of 4-Chloro-7-fluoroquinoline is complex and not fully understood . The first barrier these molecules must cross is the bacterial outer membrane. In gram-negative species, 4-quinolones pass through either the porins or lipopolysaccharides (or both) depending on their chemical nature .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-fluoroquinoline is represented by the InChI key TTXZTTXOYYOVEV-UHFFFAOYSA-N . The energy and oscillator strength calculated by time-dependent density functional theory (TD-DFT) result complements with each other. The calculated HOMO and LUMO energies show that charge transfer occurs within the molecule .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-7-fluoroquinoline are complex and not fully understood . The first barrier these molecules must cross is the bacterial outer membrane. In gram-negative species, 4-quinolones pass through either the porins or lipopolysaccharides (or both) depending on their chemical nature .Physical And Chemical Properties Analysis
4-Chloro-7-fluoroquinoline is a solid compound . It has an empirical formula of C9H5ClFN and a molecular weight of 181.59 .Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial and Anticancer Applications
4-Chloro-7-fluoroquinoline: has been explored for its potential in creating new pharmaceuticals due to its structural similarity to quinolones, which are known for their broad-spectrum antimicrobial properties . It serves as a key intermediate in synthesizing novel compounds that exhibit significant antibacterial activity against various Gram-positive and Gram-negative microorganisms . Additionally, its derivatives are being studied for anticancer activities, particularly in the synthesis of compounds that could inhibit cancer cell growth.
Agriculture: Pesticide Development
In the agricultural sector, 4-Chloro-7-fluoroquinoline is utilized in the synthesis of compounds with pesticidal properties . Its fluorinated structure is advantageous in developing new agrochemicals that can effectively control pests and improve crop yields.
Material Science: Liquid Crystal Components
The compound’s unique molecular structure makes it suitable for use in material science, particularly in the development of liquid crystals . These materials are crucial for modern display technologies, and 4-Chloro-7-fluoroquinoline can contribute to the advancement of high-performance liquid crystal displays.
Chemical Synthesis: Building Block for Heterocyclic Compounds
As a versatile building block, 4-Chloro-7-fluoroquinoline is instrumental in the chemical synthesis of various heterocyclic compounds . Its reactivity allows for functionalization, leading to a wide array of quinoline derivatives with potential applications across different fields of chemistry.
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, 4-Chloro-7-fluoroquinoline is used as a standard or reference compound in chromatographic analyses to identify and quantify similar structures in complex mixtures . Its well-defined characteristics make it an ideal candidate for such analytical purposes.
Biological Research: Enzyme Inhibition Studies
The biological activity of 4-Chloro-7-fluoroquinoline extends to its use in enzyme inhibition studies. Researchers utilize it to understand the interaction between quinoline derivatives and various enzymes, which is crucial for the development of new drugs and therapeutic agents .
Wirkmechanismus
Target of Action
It is known that quinolines, a class of compounds to which 4-chloro-7-fluoroquinoline belongs, often target bacterial gyrase and topoisomerase iv enzymes .
Mode of Action
Quinolines typically inhibit bacterial dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Pharmacokinetics
Fluoroquinolones, a related class of compounds, are known for their favorable pharmacokinetic profiles, resulting in higher serum concentrations and lower minimum inhibitory concentrations . This makes them appropriate for the treatment of systemic infections .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-7-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXZTTXOYYOVEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569121 | |
| Record name | 4-Chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
391-82-2 | |
| Record name | 4-Chloro-7-fluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-fluoroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






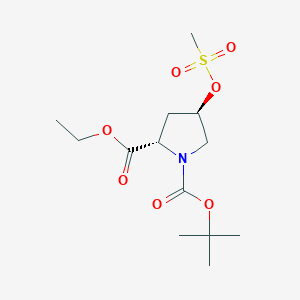
![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)
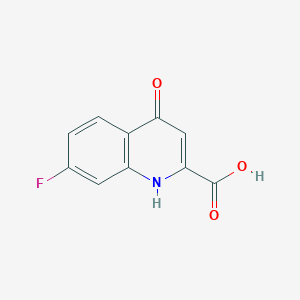



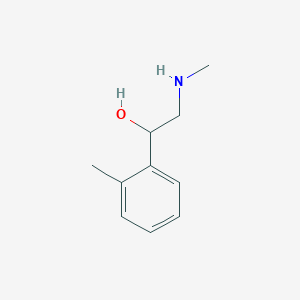
![1-fluoro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1368823.png)
